Cas no 1779475-51-2 (1,8-Dioxa-4-azaspiro[4.5]decane-3-carboxylic acid, methyl ester)

1,8-Dioxa-4-azaspiro[4.5]decane-3-carboxylic acid, methyl ester is a spirocyclic compound featuring a unique heterocyclic structure combining oxygen and nitrogen atoms within a rigid framework. The ester functionality enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry. Its spirocyclic core provides steric constraints that can influence reactivity and selectivity in ring-opening or functionalization reactions. This compound is particularly valuable in the development of pharmaceuticals, agrochemicals, and fine chemicals, where its structural motifs may contribute to bioactivity or serve as a scaffold for further derivatization. Its stability and synthetic accessibility further support its utility in research and industrial applications.
1,8-Dioxa-4-azaspiro[4.5]decane-3-carboxylic acid, methyl ester structure
1779475-51-2 structure
Product Name:1,8-Dioxa-4-azaspiro[4.5]decane-3-carboxylic acid, methyl ester
CAS No:1779475-51-2
MF:C9H15NO4
MW:201.219702959061
CID:5275329
Update Time:2025-06-08

1,8-Dioxa-4-azaspiro[4.5]decane-3-carboxylic acid, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,8-Dioxa-4-azaspiro[4.5]decane-3-carboxylic acid, methyl ester
    • Inchi: 1S/C9H15NO4/c1-12-8(11)7-6-14-9(10-7)2-4-13-5-3-9/h7,10H,2-6H2,1H3
    • InChI Key: UUZOBGJQRQLTMK-UHFFFAOYSA-N
    • SMILES: O1C2(CCOCC2)NC(C(OC)=O)C1

1,8-Dioxa-4-azaspiro[4.5]decane-3-carboxylic acid, methyl ester Pricemore >>

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Additional information on 1,8-Dioxa-4-azaspiro[4.5]decane-3-carboxylic acid, methyl ester

1,8-Dioxa-4-azaspiro[4.5]decane-3-carboxylic acid, methyl ester

The compound with CAS No. 1779475-51-2, known as 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid, methyl ester, is a spiro compound with a unique structural arrangement that combines a carboxylic acid derivative with a spiro ring system. This compound has garnered attention in recent years due to its potential applications in drug design and materials science.

Spiro compounds are characterized by the presence of two rings joined by a single atom, often resulting in unique physical and chemical properties. In the case of 1,8-dioxa-4-azaspiro[4.5]decane, the spiro system consists of an oxygen atom (dioxa) and a nitrogen atom (aza), creating a bicyclic structure with distinct electronic and steric properties. The addition of the methyl ester group further modulates the compound's reactivity and solubility.

Recent studies have highlighted the importance of spiro compounds in medicinal chemistry, particularly as scaffolds for bioactive molecules. The methyl ester derivative of this compound has been explored for its potential as a precursor in the synthesis of more complex structures, including those with pharmacological activity. Researchers have reported that the spiro system can enhance drug-like properties such as bioavailability and target specificity.

The synthesis of 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid, methyl ester involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the production process, ensuring high yields and purity.

In terms of applications, this compound has shown promise in materials science as a building block for advanced polymers and hybrid materials. Its ability to form stable covalent bonds with other functional groups makes it a valuable component in the development of high-performance materials for electronic and biomedical applications.

Furthermore, the compound's structural versatility has led to its investigation in green chemistry initiatives. Researchers have explored its use in catalytic cycles and sustainable chemical processes, emphasizing its role in reducing environmental impact while maintaining high efficiency.

In conclusion, 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid, methyl ester represents a significant advancement in the field of organic chemistry due to its unique structure and diverse applications. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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